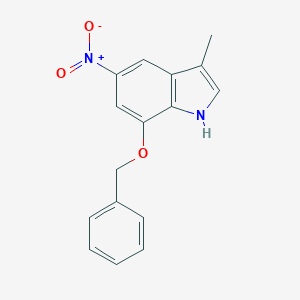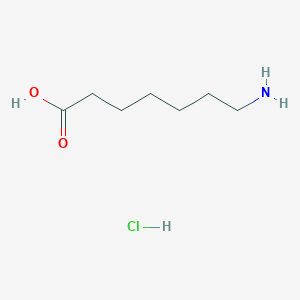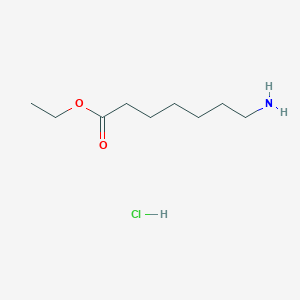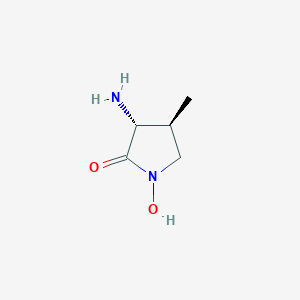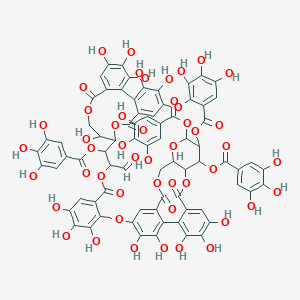![molecular formula C30H24ClN3O2S B144514 N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide CAS No. 910297-68-6](/img/structure/B144514.png)
N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of significant interest due to their wide range of applications in various fields. In the provided studies, different methods of synthesizing thiazole and its derivatives are explored. For instance, the synthesis of aromatic unsymmetrical diamine monomers containing a thiazole ring, such as 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT), is achieved through a series of chemical reactions, leading to the creation of novel polyimides with excellent thermal stability and mechanical properties . Similarly, the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity involves the preparation of compounds with a nitrogenous basic moiety at the C-2 position of the thiazole ring, demonstrating potent activity in biological applications .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their properties and potential applications. The studies show that the incorporation of the thiazole ring into polyimides results in materials with high thermal stability and desirable mechanical properties . Additionally, the structure-activity relationships of 2-aminothiazoles and 2-thiazolecarboxamides are discussed in relation to their anti-anoxic activity, highlighting the importance of the basic nitrogen atom's electrostatic potential in biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole derivatives are diverse and selective. For example, the Hantzsch reaction scheme is employed to create 2,5-diamino-1,3-thiazole derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides and thioureas, which can be further transformed into substituted 2-thiohydantoins . The dehydrosulfurization reaction is another method used to synthesize 1,3,4-thiadiazole derivatives, demonstrating the versatility of chemical reactions in creating various thiazole-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The novel polyimides derived from thiazole-containing diamines exhibit excellent solubility, film-forming capability, and high thermal and thermo-oxidative stability, making them suitable for high-performance materials . The antimicrobial activity of thiazole derivatives is also noteworthy, with certain derivatives showing significant activity against both gram-positive and gram-negative species, as well as antifungal properties .
Aplicaciones Científicas De Investigación
Synthesis Processes
N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide and related compounds have been a focus of research due to their potential applications, mainly in antimicrobial agents. The synthesis of related compounds involves multiple steps, including refluxing, esterification, hydrazinolysis, and the formation of Schiff bases, leading to the production of formazans. These compounds have been tested for antimicrobial activity against bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
Applications in Anticancer Drug Synthesis
A significant application of related compounds is in the synthesis of anticancer drugs. For instance, one study details the synthesis of Dasatinib, an antitumor agent, through a series of reactions involving key intermediates like 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. The process involves acetylation, bromination, and substitution reactions, yielding Dasatinib monohydrate with significant yield (Jia-liang, Yi-fen, & Yafei, 2009). Another study introduces an efficient method for synthesizing 2-aminothiazole-5-carbamides, demonstrating its application in the efficient synthesis of the anti-cancer drug dasatinib (Chen et al., 2009).
Polymorphic Studies
Polymorphic transformations of related compounds have been characterized using techniques like X-ray powder diffraction, DSC, and microscopy. These studies provide essential data on crystal structures, contributing to the understanding of the physical and chemical properties of these compounds, which is crucial for their application in drug synthesis (Hušák & Gabriel, 2011).
Antimicrobial and Antifungal Properties
Several derivatives of related compounds have been synthesized and evaluated for antimicrobial and antifungal activities. These derivatives have shown moderate to high activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kubba & Rahim, 2018; Desai, Dodiya, & Shihora, 2011).
Propiedades
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-(tritylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClN3O2S/c31-25-18-10-11-21(20-35)27(25)33-28(36)26-19-32-29(37-26)34-30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-19,35H,20H2,(H,32,34)(H,33,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHLXTGAQHEIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(S4)C(=O)NC5=C(C=CC=C5Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

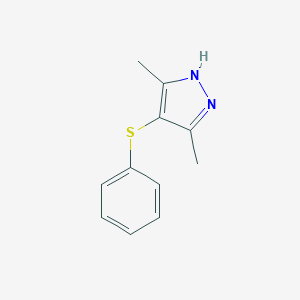
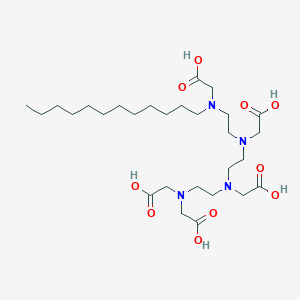
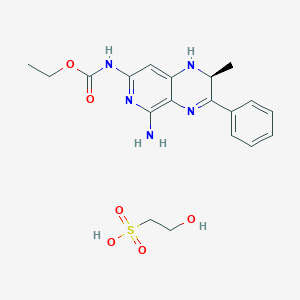

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
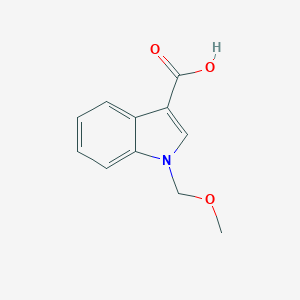
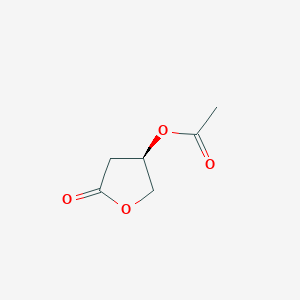
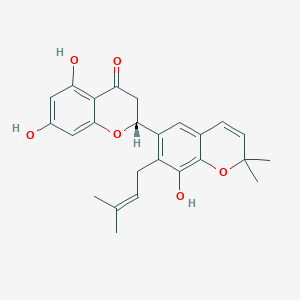
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
